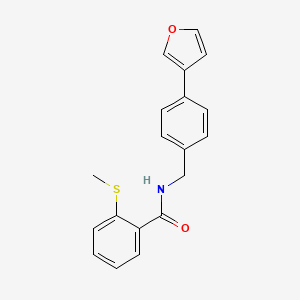

N-(4-(furan-3-yl)benzyl)-2-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c1-23-18-5-3-2-4-17(18)19(21)20-12-14-6-8-15(9-7-14)16-10-11-22-13-16/h2-11,13H,12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNWCOOJJCXMPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzyl Intermediate: The initial step involves the synthesis of 4-(furan-3-yl)benzyl bromide from 4-(furan-3-yl)benzyl alcohol using hydrobromic acid.

Nucleophilic Substitution: The benzyl bromide intermediate is then reacted with 2-(methylthio)benzamide in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The benzamide group can be reduced to form corresponding amines.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a base.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of N-(4-(furan-3-yl)benzyl)-2-(methylthio)benzamide is in the field of oncology. Research has demonstrated that benzamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cell proliferation in human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells.

In a study focusing on related benzamide derivatives, several compounds showed IC50 values significantly lower than traditional chemotherapeutics like sorafenib, indicating their potential as effective anticancer agents .

Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on specific enzymes associated with neurodegenerative diseases. For example, derivatives of benzamide have been shown to act as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are critical in the pathophysiology of Alzheimer's disease. The inhibition of these enzymes can potentially lead to improved cognitive function and reduced progression of neurodegenerative conditions .

Antimicrobial Properties

Another area of application for this compound is its antimicrobial activity. Compounds with similar structures have demonstrated significant antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Candida albicans. The introduction of specific functional groups has been linked to enhanced antimicrobial efficacy, suggesting that modifications to the compound could optimize its therapeutic potential .

Drug Resistance Mechanisms

Research indicates that derivatives like this compound may circumvent common drug resistance mechanisms observed in pathogens. For instance, studies on benzamide derivatives targeting the InhA enzyme in Mycobacterium tuberculosis show promise against multidrug-resistant strains without requiring prior activation by bacterial enzymes . This feature makes such compounds valuable candidates for developing new treatments against resistant infections.

Structure-Activity Relationship Studies

The structural characteristics of this compound allow for extensive structure-activity relationship (SAR) studies. These studies help elucidate how modifications to the compound's chemical structure influence its biological activity. For example, variations in substituents on the benzene rings or changes in the furan moiety can significantly impact the compound's potency and selectivity against targeted enzymes or cancer cells .

Case Studies and Experimental Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated IC50 values significantly lower than sorafenib in HeLa cells. |

| Study B | Enzyme Inhibition | Identified as a potent inhibitor of AChE with an IC50 value of 1.47 μM. |

| Study C | Antimicrobial | Showed high activity against C. albicans with an MIC value comparable to fluconazole. |

| Study D | Drug Resistance | Effective against MDR M. tuberculosis, bypassing common resistance mechanisms. |

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. The furan ring and benzamide moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structure shares key motifs with other benzamides documented in the evidence:

- Amide backbone : Common to all compared compounds, enabling hydrogen bonding and receptor interactions.

- Aromatic substituents : The furan-3-yl group distinguishes it from analogs with phenyl, triazine, or thiazole rings.

- Methylthio group : Electron-donating properties contrast with electron-withdrawing groups (e.g., chloro, sulfamoyl) in other derivatives .

Physicochemical Properties

A comparative analysis of melting points, solubility, and stability is summarized below:

Key Observations :

- Electron-withdrawing groups (e.g., chloro, sulfamoyl) correlate with higher melting points (e.g., 266–268°C for Compound 51) due to increased crystallinity .

- Hydroxyl groups (e.g., THHEB) enhance solubility in polar solvents but reduce thermal stability .

Spectroscopic Characterization

Biological Activity

N-(4-(furan-3-yl)benzyl)-2-(methylthio)benzamide is a compound that has been investigated for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring, a benzyl group, and a methylthio substituent on the benzamide moiety. The presence of these functional groups contributes to its unique chemical properties and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. For example, benzamide derivatives have been shown to act as inhibitors of histone deacetylase (HDAC), which plays a role in cancer progression and inflammation .

- Antiviral Activity : Similar compounds have demonstrated broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication . This suggests that this compound might exhibit similar antiviral properties.

Biological Activity Studies

Research has revealed various aspects of the biological activity of this compound:

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens. The presence of the furan ring is often associated with enhanced bioactivity against bacteria and fungi due to its ability to form reactive intermediates.

- Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory properties, suggesting that this compound may also mitigate inflammatory responses through modulation of cytokine production .

- Cytotoxicity : Some studies have assessed the cytotoxic effects of related benzamide derivatives on cancer cell lines. The compound's structure may allow it to induce apoptosis or inhibit proliferation in tumor cells, although specific data on this compound remains limited .

Case Studies and Research Findings

Several studies have explored the biological activities associated with benzamide derivatives, providing insights into the potential applications of this compound:

Q & A

Basic: What synthetic strategies are commonly employed to prepare N-(4-(furan-3-yl)benzyl)-2-(methylthio)benzamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the condensation of 2-(methylthio)benzoic acid derivatives with 4-(furan-3-yl)benzylamine. A key step is the formation of the amide bond, often achieved via coupling reagents like EDCl/HOBt or via activation of the carboxylic acid as an acid chloride. For example, in analogous benzamide syntheses (e.g., compounds 17–23 in ), reflux conditions with aldehydes (e.g., 4-chlorobenzaldehyde) were used to form thiazolidinone intermediates, followed by purification via column chromatography and recrystallization . Optimization of reaction parameters (e.g., solvent, temperature, and catalyst) is critical to improve yields, as seen in thiazolidinone derivatives with varying substituents (e.g., 29–74% yields depending on the aldehyde used) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Methodological Answer:

SAR studies require systematic variation of substituents on both the benzamide and furan moieties. For instance:

- Electronic effects : Introduce electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) on the benzamide ring to assess impacts on target binding (e.g., enzyme inhibition) .

- Steric modifications : Replace the furan-3-yl group with other heterocycles (e.g., thiophene, pyridine) to evaluate steric tolerance in binding pockets.

- Biological assays : Use in vitro models (e.g., enzyme inhibition, antimicrobial activity) and compare results with structurally similar compounds. For example, trifluoromethyl-containing analogs in showed enhanced lipophilicity and metabolic stability, which could guide optimization .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign protons and carbons to confirm the benzamide backbone and substituent positions. For example, methylthio (-SCH₃) groups typically show singlet peaks at δ 2.5–3.0 ppm in 1H NMR .

- IR spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and furan C-O-C vibrations (~1000–1100 cm⁻¹) .

- HR-MS : Verify molecular ion peaks (e.g., [M+H]+) with high mass accuracy (<5 ppm error) .

- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection, as demonstrated for thiazolidinone analogs with retention times between 7–13 minutes .

Advanced: How can researchers resolve contradictions in spectral data or unexpected physicochemical properties?

Methodological Answer:

Contradictions may arise from:

- Polymorphism : Use X-ray crystallography (e.g., ) to identify crystal packing effects on melting points or solubility .

- Tautomerism or dynamic equilibria : Perform variable-temperature NMR or DFT calculations to detect conformational changes .

- Impurities : Re-examine purification protocols (e.g., gradient HPLC in ) or use orthogonal techniques like TLC-MS to trace byproducts .

For example, discrepancies in melting points of thiazolidinone derivatives (200–222°C) were attributed to substituent electronic effects .

Advanced: What in vitro models are suitable for evaluating the compound’s therapeutic potential?

Methodological Answer:

- Antimicrobial activity : Follow protocols in and , using MIC assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) with positive controls like ciprofloxacin .

- Enzyme inhibition : Screen against targets like histone deacetylases (HDACs) using fluorogenic substrates, as in , where peptoid-based inhibitors showed IC₅₀ values in the µM range .

- Anticancer activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and compare cytotoxicity with normal cells (e.g., HEK-293) .

- ADME profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 monolayers .

Basic: How can researchers optimize reaction yields during scale-up synthesis?

Methodological Answer:

- Catalyst screening : Transition from stoichiometric reagents (e.g., EDCl) to catalytic systems (e.g., Pd/C for hydrogenation) .

- Continuous flow chemistry : Implement flow reactors for exothermic steps (e.g., amide coupling) to improve heat dissipation and reproducibility .

- Solvent selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., EtOH/H₂O mixtures) to simplify purification .

Advanced: How can computational tools aid in predicting the compound’s target interactions?

Methodological Answer:

- Molecular docking : Use Glide XP ( ) to model binding poses in enzyme active sites (e.g., HDACs or bacterial PPTases). Hydrophobic enclosure and hydrogen-bonding motifs are critical scoring parameters .

- MD simulations : Perform 100-ns trajectories to assess stability of ligand-protein complexes in explicit solvent .

- QSAR models : Train algorithms on analogs (e.g., trifluoromethyl benzamides in ) to predict bioactivity and toxicity .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Waste disposal : Follow local regulations for amide-containing organic waste, as outlined in .

- Risk assessment : Review SDS for hazards (e.g., acute toxicity in ) and implement spill containment measures .

Advanced: How can structural modifications enhance the compound’s pharmacokinetic profile?

Methodological Answer:

- Bioisosteric replacement : Substitute the methylthio group (-SCH₃) with a sulfone (-SO₂CH₃) to improve metabolic stability .

- Prodrug design : Convert the amide to a hydrolyzable ester for enhanced oral bioavailability .

- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -NH₂) to reduce logP and mitigate hepatotoxicity risks .

Advanced: What crystallographic techniques are used to determine the compound’s 3D structure?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., used a Stoe IPDS-II diffractometer at 173 K) .

- Data refinement : Use SHELX or OLEX2 to solve structures, ensuring R-factor < 0.05 and data-to-parameter ratio > 15 .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., π-π stacking in furan/benzamide systems) to explain packing motifs .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.